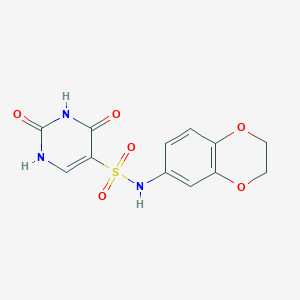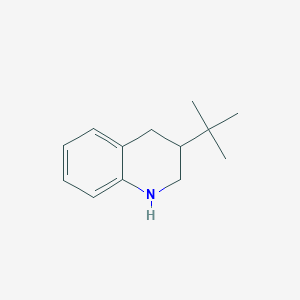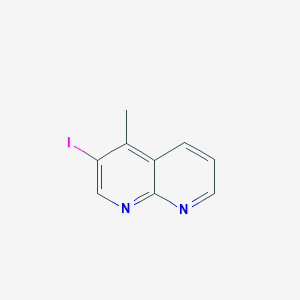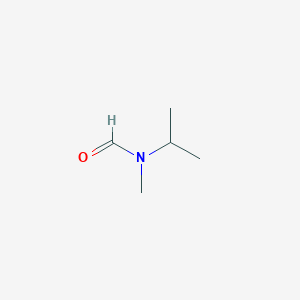![molecular formula C20H18ClN5O2S B2650746 7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-06-1](/img/structure/B2650746.png)
7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups, including an amine, a sulfonyl group, and a triazoloquinazolin ring system .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazolin ring system fused with a triazole ring. The quinazolin ring is substituted at the 7-position with a chlorine atom, at the 3-position with a sulfonyl group attached to a 3,4-dimethylphenyl group, and at the 5-position with an amine group that is further substituted with a cyclopropyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might undergo reactions with acids or electrophiles, and the chlorine atom might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the sulfonyl group and the amine might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Methodologies
- Chemical Synthesis : Triazoloquinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. For instance, preparation of triazoloquinazolinium betaines and exploration of molecular rearrangements highlight the chemical diversity and potential for creating novel compounds with unique properties (Crabb et al., 1999).
Pharmacological Potential
- Biological Activities : Various triazoloquinazoline derivatives have been evaluated for their biological activities, including antihistaminic, diuretic, and hypotensive effects. This underscores their potential as therapeutic agents or research tools in pharmacology and medicinal chemistry. For example, novel triazoloquinazolines were synthesized and found to possess significant H(1)-antihistaminic activity, indicating their potential utility in developing new antihistamines (Alagarsamy et al., 2008).
Potential for Drug Development
- Antiviral and Anticancer Applications : Triazoloquinazoline derivatives have been explored for their antiviral and anticancer activities, suggesting their utility in the development of new therapeutic agents. Research on novel quinazolinone derivatives as diuretic agents and studies on their synthesis and hypotensive activity further illustrate the compound's versatility and potential in drug development (Maarouf et al., 2004).
Herbicidal Activity
- Agricultural Applications : Some triazoloquinazoline derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation, indicating their potential use in agricultural research and as a basis for developing new herbicides (Moran, 2003).
Adenosine Receptor Antagonism
- Neuroscience Research : The adenosine receptor antagonistic properties of certain triazoloquinazolines, such as their potent inhibition of adenosine receptors, are of particular interest in neuroscience and pharmacology. This could potentially be leveraged in the study of neurodegenerative diseases and the development of neuroprotective therapies (Kim et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONBKPDHUUIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)



![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)



